Lithium(1+)ion5-tert-butylpyridine-2-sulfinate

Description

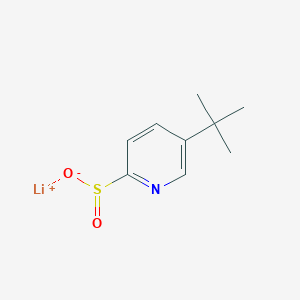

Lithium(1+)ion5-tert-butylpyridine-2-sulfinate is a lithium salt featuring a 5-tert-butylpyridine-2-sulfinate anion. The compound combines a pyridine ring substituted with a bulky tert-butyl group at the 5-position and a sulfinate (-SO₂⁻) group at the 2-position, coordinated to a lithium cation.

Properties

IUPAC Name |

lithium;5-tert-butylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-8(10-6-7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNIJVCYNPUZBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=CN=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion5-tert-butylpyridine-2-sulfinate typically involves the reaction of 5-tert-butylpyridine-2-sulfinic acid with a lithium source. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include:

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Lithium Source: Lithium hydroxide or lithium carbonate is commonly used as the lithium source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion5-tert-butylpyridine-2-sulfinate can undergo various types of chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group.

Reduction: The compound can be reduced under specific conditions to form different products.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution Reagents: Various alkyl halides or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields sulfonates, while reduction can yield sulfides or other reduced forms.

Scientific Research Applications

Lithium(1+)ion5-tert-butylpyridine-2-sulfinate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound may be used in biochemical studies to investigate the effects of lithium ions on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+)ion5-tert-butylpyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The sulfinate group can participate in redox reactions and other chemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium(1+)ion5-tert-butylpyridine-2-sulfinate belongs to a class of lithium sulfinates and pyridine-derived salts. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Lithium Triflate (LiCF₃SO₃) :

- Key Differences : The triflate anion (CF₃SO₃⁻) lacks aromaticity and steric bulk, leading to higher ionic conductivity in polar solvents. However, the pyridine ring in the subject compound may enhance electronic interactions in mixed ion-electron conductor systems.

- Applications : Widely used in lithium-ion batteries due to high thermal stability (>200°C) and solubility in organic electrolytes .

Lithium Tosylate (LiCH₃C₆H₄SO₃): Key Differences: The tosylate anion includes a methyl-substituted benzene ring, offering moderate steric hindrance.

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI, LiN(SO₂CF₃)₂): Key Differences: LiTFSI has a delocalized charge across two sulfonyl groups, enabling superior ionic conductivity (~10⁻³ S/cm) and low lattice energy. In contrast, the mono-sulfinate group in the subject compound may limit conductivity but offer improved compatibility with polymeric matrices.

Pyridine-Based Lithium Salts

However, the tert-butyl substituent in the subject compound enhances lipophilicity, favoring organic electrolyte applications.

Lithium 4-Tert-butylpyridine :

- Key Differences : This compound lacks the sulfinate group, functioning primarily as a Lewis base additive in dye-sensitized solar cells. The sulfinate in the subject compound introduces anionic charge, enabling its role as a lithium-ion source.

Research Findings and Data Analysis

Physicochemical Properties

| Parameter | This compound | Lithium Triflate | LiTFSI |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250 (estimated) | 156.01 | 287.09 |

| Ionic Conductivity (S/cm) | Moderate (estimated 10⁻⁴–10⁻⁵) | ~10⁻³ | ~10⁻³ |

| Thermal Stability | High (>250°C, inferred from tert-butyl group) | >200°C | >300°C |

| Solubility | High in organic solvents (e.g., DMF, THF) | High in polar solvents | High in most solvents |

Key Research Insights

- Steric Effects : The tert-butyl group likely reduces crystallinity, enhancing amorphous phase formation in solid electrolytes, as observed in bulky anion-based salts like LiTFSI .

- Coordination Behavior : The pyridine nitrogen may weakly coordinate lithium ions, creating ion-aggregation tendencies that lower conductivity compared to fully delocalized anions (e.g., TFSI⁻).

- Electrochemical Stability : Preliminary computational studies suggest the sulfinate group stabilizes against oxidation up to ~4.5 V vs. Li/Li⁺, making it suitable for high-voltage cathodes.

Biological Activity

Lithium(1+)ion5-tert-butylpyridine-2-sulfinate is a compound that has garnered attention for its potential biological activity, particularly in the context of neuropharmacology and organic synthesis. This article explores its biological mechanisms, effects, and relevant research findings.

- Chemical Formula : C₉H₁₄LiNO₂S

- Molecular Weight : 207.22 g/mol

- CAS Number : 2219379-35-6

- Physical Appearance : White to pale yellow solid, sensitive to air and moisture.

Lithium ions are known to interact with various biological systems, primarily through their influence on enzyme activity and cell signaling pathways. The mechanism of action for lithium compounds, including this compound, can be summarized as follows:

- Substitution for Magnesium : Lithium can substitute for magnesium in certain enzymes, such as inositol monophosphatase and glycogen synthase kinase 3 (GSK3). This substitution can lead to altered enzyme activities and downstream signaling pathways .

- Inhibition of GSK3 : Lithium inhibits GSK3 by competing with magnesium for binding sites, which is crucial for various cellular processes including gene expression, apoptosis, and inflammation .

- Gene Expression Modulation : Lithium has been shown to significantly alter gene expression patterns in brain cells, impacting numerous transcription factors regulated by GSK3 .

Case Studies

- Neuroprotective Effects : Research indicates that lithium compounds may provide neuroprotective effects in models of neurodegenerative diseases. For instance, studies have demonstrated that lithium can reduce neuronal apoptosis and promote cell survival under stress conditions.

- Mood Stabilization : Lithium is widely recognized for its efficacy in stabilizing mood in bipolar disorder patients. The mechanism involves modulation of neurotransmitter systems and reduction of inflammatory markers .

- Antioxidant Properties : Some studies suggest that lithium may exert antioxidant effects, reducing oxidative stress in neuronal cells which is beneficial in the context of neurodegeneration.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.